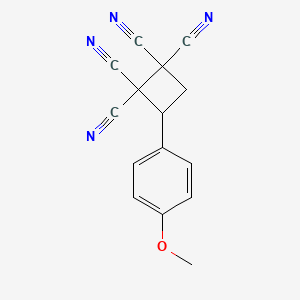
3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C14H8N4O It features a cyclobutane ring substituted with a 4-methoxyphenyl group and four cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of a suitable diene with a nitrile-substituted alkene. The reaction conditions often require a catalyst, such as a transition metal complex, and may be conducted under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The cyano groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: 3-(4-Hydroxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile.
Reduction: 3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetraamine.
Substitution: 3-(4-Alkoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile.
Scientific Research Applications
3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyano groups can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
3-(4-Methoxyphenyl)cyclohexane-1,1,2,2-tetracarbonitrile: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
3-(4-Methoxyphenyl)cyclopentane-1,1,2,2-tetracarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
61715-62-6 |
|---|---|
Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C15H10N4O/c1-20-12-4-2-11(3-5-12)13-6-14(7-16,8-17)15(13,9-18)10-19/h2-5,13H,6H2,1H3 |
InChI Key |
WXNGOAQQICNJFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















